

# Spectroscopic and Mechanistic Insights into Perivine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Perivin

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This technical guide provides a comprehensive overview of the spectroscopic data for the vobasine alkaloid, **Perivine**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and drug development professionals working with indole alkaloids and related natural products. This document details experimental protocols for acquiring such data and explores the biosynthetic pathway of **Perivine**.

## Summary of Spectroscopic Data

The structural elucidation of **Perivine** has been established through various spectroscopic techniques. The key quantitative data from Mass Spectrometry and predicted Nuclear Magnetic Resonance spectroscopy are summarized below for easy reference.

**Table 1: Mass Spectrometry Data for Perivine**

Parameter	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	--INVALID-LINK--
Exact Mass	338.16304 g/mol	--INVALID-LINK--
Precursor Ion (m/z)	339 [M+H] <sup>+</sup>	[1]
Fragmentation Ion (m/z)	166	[1]

## Table 2: Predicted $^1\text{H}$ NMR Spectral Data for Perivine

Due to the limited availability of experimentally derived and published  $^1\text{H}$  NMR data for **Perivine**, the following table presents predicted chemical shifts. These predictions are based on computational models and should be used as a guide for spectral analysis.

Atom No.	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J Hz)
Data not available in search results			

## Table 3: Predicted $^{13}\text{C}$ NMR Spectral Data for Perivine

Similar to the  $^1\text{H}$  NMR data, the following  $^{13}\text{C}$  NMR chemical shifts for **Perivine** are based on computational predictions.

Atom No.	Predicted Chemical Shift (ppm)
Data not available in search results	

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous identification and characterization of natural products like **Perivine**. Below are detailed methodologies for Mass Spectrometry and NMR spectroscopy, adapted from established protocols for indole alkaloid analysis.

### Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of vobasine alkaloids, including **Perivine**, using LC-MS/MS with Multiple Reaction Monitoring (MRM).

#### 1. Sample Preparation:

- Accurately weigh 1-2 mg of the dried plant extract or purified compound.

- Dissolve the sample in 1 mL of methanol or a suitable organic solvent.
- Vortex the sample for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter into an LC-MS vial.

## 2. LC-MS/MS System and Conditions:

- LC System: Agilent 1290 Infinity II LC system or equivalent.
- Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7  $\mu\text{m}$ ).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 1-5  $\mu\text{L}$ .
- MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- MRM Transition for **Perivine**:  $[\text{M}+\text{H}]^+$  m/z 339  $\rightarrow$  166.[1]
- Gas Temperature: 300  $^{\circ}\text{C}$ .
- Gas Flow: 10 L/min.
- Nebulizer Pressure: 45 psi.
- Capillary Voltage: 3500 V.

## 3. Data Analysis:

- The data is acquired and processed using the instrument's proprietary software.
- Analyte quantification is achieved by integrating the peak area of the specified MRM transition and comparing it to a calibration curve generated from a certified reference standard of **Perivine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of indole alkaloids like **Perivine**.

### 1. Sample Preparation:

- Dissolve 5-10 mg of the purified **Perivine** sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

### 2. NMR Spectrometer and Parameters:

- Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single-pulse experiment (zg30).
  - Number of Scans: 16-64 scans, depending on sample concentration.
  - Relaxation Delay: 1.0 - 2.0 seconds.
  - Acquisition Time: 2.0 - 4.0 seconds.
  - Spectral Width: 10 - 15 ppm.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled pulse program (zgpg30).
  - Number of Scans: 1024 - 4096 scans, depending on sample concentration.

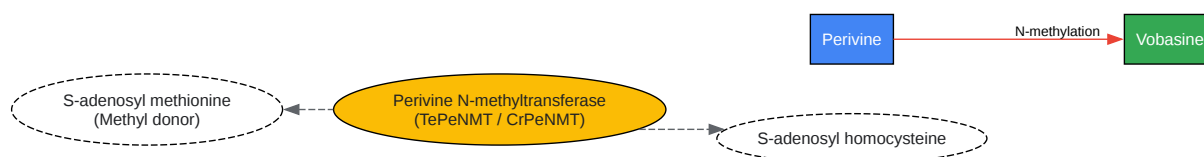
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: 1.0 - 1.5 seconds.
- Spectral Width: 200 - 240 ppm.

### 3. Data Processing:

- The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software (e.g., TopSpin) or a third-party NMR processing software.
- Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Biosynthetic Pathway of Perivine

**Perivine** is a key intermediate in the biosynthesis of other complex indole alkaloids, such as vobasine. The final step in the conversion of **perivine** to vobasine involves a methylation reaction.



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## References

- 1. Parallel evolution of methyltransferases leads to vobasine biosynthesis in *Tabernaemontana elegans* and *Catharanthus roseus* - PMC [pmc.ncbi.nlm.nih.gov]
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